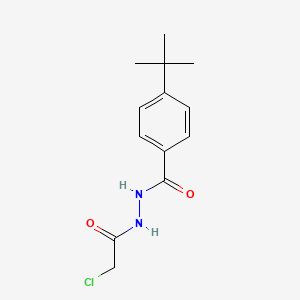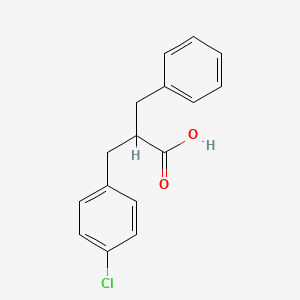
2-Benzyl-3-(4-chlorophenyl)propanoic acid
Overview
Description
2-Benzyl-3-(4-chlorophenyl)propanoic acid is a chemical compound with the CAS Number: 872278-12-1 . It has a molecular weight of 274.75 .
Synthesis Analysis
The synthesis of 2-Benzyl-3-(4-chlorophenyl)propanoic acid involves the use of benzyl 4-chlorobenzoate as a substrate and 5% Pd / beta zeolite as a reduction catalyst . The reaction is carried out in a test tube with ethyl acetate and hydrogen gas .Molecular Structure Analysis
The IUPAC name of this compound is 2-benzyl-3-(4-chlorophenyl)propanoic acid . Its InChI Code is 1S/C16H15ClO2/c17-15-8-6-13 (7-9-15)11-14 (16 (18)19)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2, (H,18,19) .It is stored at room temperature . It has a white to off-white solid appearance .
Scientific Research Applications
Enantioseparation and Chiral Recognition
Research has delved into the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including 2-Benzyl-3-(4-chlorophenyl)propanoic acid, utilizing high-speed countercurrent chromatography with substituted β-cyclodextrin as the chiral selector. Studies indicate that the presence of substituents on the benzene ring, such as a chlorine atom, significantly influences enantiorecognition, showcasing the crucial role of molecular structure in chiral separation processes (Tong et al., 2016).
Photogeneration and Reactivity
Investigations into the photogeneration and reactivity of aromatic halides have led to findings on the behavior of compounds like 4-chlorophenol in various solvents, highlighting pathways to reductive dehalogenation and the formation of arylated products. These studies provide a foundation for understanding the reactivity of chlorinated aromatic compounds under light exposure (Protti et al., 2004).
Synthetic Chemistry Applications
The synthesis of complex molecules like Lercanidipine Hydrochloride from benzene derivatives through a series of reactions showcases the application of 2-Benzyl-3-(4-chlorophenyl)propanoic acid derivatives in medicinal chemistry and drug development. These synthetic pathways offer insights into the versatile roles of such compounds in creating pharmacologically active agents (Guo-ping, 2005).
Material Science and Polymer Chemistry
Research into renewable phenolic compounds for the enhancement of reactivity towards benzoxazine ring formation points towards the use of derivatives of 2-Benzyl-3-(4-chlorophenyl)propanoic acid in creating new materials with potential applications in various industries. This exploration into sustainable alternatives highlights the environmental benefits and innovative approaches in material science (Trejo-Machin et al., 2017).
Molecular Docking and Drug Design
The synthesis and examination of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives for their anticancer activities demonstrate the potential of these compounds in drug design and development. Such studies contribute to the understanding of molecular interactions and the design of new therapeutics (Aboelmagd et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-15-8-6-13(7-9-15)11-14(16(18)19)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHATPUNLVMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(4-chlorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)

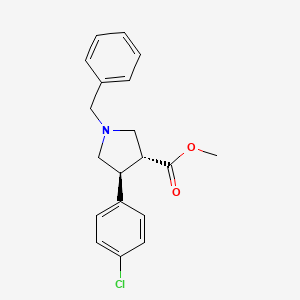
![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)
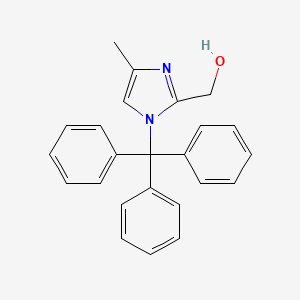

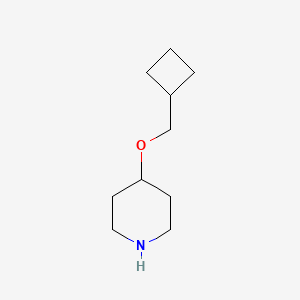
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)
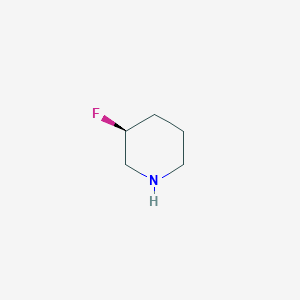

![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
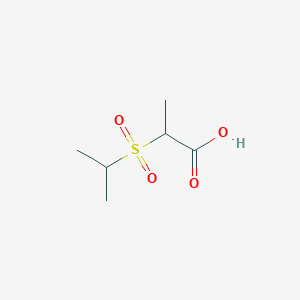
![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)
